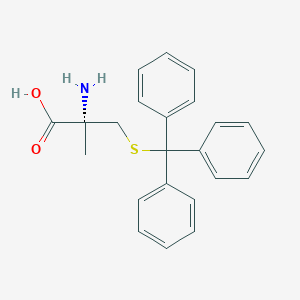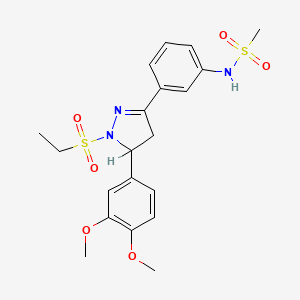
1-(Pyridin-2-yl)hexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-yl)hexan-2-ol is an organic compound with the molecular formula C11H17NO. It features a pyridine ring attached to a hexanol chain, making it a versatile molecule in organic synthesis and various applications. The presence of both a pyridine ring and an alcohol group allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)hexan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-pyridylmagnesium bromide with hexanal, followed by hydrolysis. This method typically requires anhydrous conditions and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-2-yl)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to piperidine using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: 1-(Pyridin-2-yl)hexan-2-one or 1-(Pyridin-2-yl)hexanoic acid.
Reduction: 1-(Piperidin-2-yl)hexan-2-ol.
Substitution: 1-(Pyridin-2-yl)hexyl chloride or bromide.
Aplicaciones Científicas De Investigación
1-(Pyridin-2-yl)hexan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-2-yl)hexan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
1-(Pyridin-2-yl)hexan-2-one: Similar structure but with a ketone group instead of an alcohol.
1-(Piperidin-2-yl)hexan-2-ol: The pyridine ring is reduced to piperidine.
1-(Pyridin-2-yl)hexanoic acid: The alcohol group is oxidized to a carboxylic acid.
Uniqueness: 1-(Pyridin-2-yl)hexan-2-ol is unique due to the presence of both a pyridine ring and an alcohol group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-pyridin-2-ylhexan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-11(13)9-10-6-4-5-8-12-10/h4-6,8,11,13H,2-3,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSBADNWEDTEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2877121.png)
![(3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2877123.png)
![N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2877124.png)

![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2877127.png)
![N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2877130.png)
![N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2877132.png)
![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2877133.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2877135.png)
![2-Methoxyethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2877136.png)
![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2877138.png)
![Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2877139.png)

